molecular formula C20H14N4O5 B3737064 2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3737064
M. Wt: 390.3 g/mol
InChI Key: IUBPZIHQJXMMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide, also known as NB-3, is a chemical compound that has been used in scientific research for various purposes. This compound belongs to the class of benzoxazole derivatives and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer and antifungal effects by inhibiting specific enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In one study, this compound was found to induce apoptosis in human colon cancer cells by activating the caspase-3 pathway. In another study, this compound was found to inhibit the growth of Candida albicans by disrupting the cell membrane.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments is its potential as a fluorescent probe for detecting amyloid fibrils. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide. One direction could be to further investigate its potential as an anticancer agent and to determine its efficacy in treating other types of cancer. Another direction could be to explore its potential as an antifungal agent and to investigate its mechanism of action against other fungal species. Additionally, further research could be conducted to improve the solubility and bioavailability of this compound in order to enhance its efficacy in lab experiments.

Scientific Research Applications

2-(2-nitrophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide has been used in scientific research for various purposes, including as a potential anticancer agent, an antifungal agent, and a fluorescent probe for detecting amyloid fibrils. In one study, this compound was found to inhibit the growth of human colon cancer cells by inducing apoptosis. In another study, this compound was found to have antifungal activity against Candida albicans.

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c25-19(12-28-18-6-2-1-5-16(18)24(26)27)22-14-7-8-17-15(10-14)23-20(29-17)13-4-3-9-21-11-13/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBPZIHQJXMMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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